(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Researchers requiring enantiomerically pure beta-amino alcohols often face inconsistent stereochemistry and supply gaps. (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) addresses this with defined (S)-configuration and bifunctional reactivity (amine & alcohol) for selective derivatization. Key advantages: • Chiral building block for asymmetric synthesis of pharmaceutical intermediates and peptidomimetics • 3-Fluorophenyl group imparts favorable drug-like properties (LogP ~1.9, PSA 46.25 Ų) • Suitable for chiral ligand development and PET tracer precursor applications • Consistent purity ≥95% with reliable global supply

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 1213482-43-9
Cat. No. B1294104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol
CAS1213482-43-9
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(CCO)N
InChIInChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1
InChIKeyZCLXAQLZFPYYQJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol Product Overview


(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) is a chiral beta-amino alcohol with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . It features a stereogenic center at the carbon bearing the amino group, a 3-fluorophenyl ring, and a primary alcohol moiety . This compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis, particularly for the construction of enantiomerically pure pharmaceutical intermediates [1]. Its utility stems from the presence of both hydrogen bond donor (amino, hydroxyl) and acceptor (amino, hydroxyl, fluorine) functionalities, enabling its participation in a wide range of chemical transformations .

Stereochemical-control research synthesis
Chiral building block for pharmaceutical intermediate construction
Bifunctional amine-alcohol derivatization for peptidomimetics and ligands

(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol Substitution Risks


Substituting (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol with its racemate, the (R)-enantiomer, or other beta-amino alcohols can lead to significant and often unpredictable changes in biological activity, synthetic yield, and pharmacokinetic profiles [1]. The stereochemistry of the chiral center directly influences the molecule's three-dimensional interaction with biological targets, such as enzymes and receptors [2]. For instance, in the context of drug development, the (S)-enantiomer may exhibit desired therapeutic effects, while the (R)-enantiomer could be inactive or even cause adverse effects . Furthermore, the specific substitution pattern of the 3-fluorophenyl group imparts unique electronic and steric properties that differ from other halogenated or unsubstituted analogs, affecting key parameters like lipophilicity (LogP) and polar surface area (PSA), which in turn modulate membrane permeability and binding affinity [3]. Therefore, to ensure reproducibility, efficacy, and safety in research and development, strict adherence to the specified stereochemistry and substitution pattern is paramount.

Target: (S)-3-Amino-3-(3-fluorophenyl)propan-1-ol
Racemate or (R)-enantiomer
Stereochemical mismatch may alter target binding and biological response, compromising reproducibility and research interpretation.
Target: 3-fluorophenyl substitution pattern
Other halogenated or unsubstituted analogs
Substitution pattern modulates lipophilicity and electronic properties, which may shift membrane permeability and binding affinity profiles.

(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol Analog Comparison


Chiral Purity: Enantiomer vs Racemate

The (S)-enantiomer of 3-amino-3-(3-fluorophenyl)propan-1-ol (CAS 1213482-43-9) is the single, defined stereoisomer, in contrast to the racemic mixture (CAS 683221-07-0) which contains an equimolar blend of (S)- and (R)-enantiomers [1]. While specific enantiomeric excess (% ee) values are vendor-dependent and require batch-specific certification, the provision of the single enantiomer as a distinct product, typically with an optical purity specification of ≥95%, enables researchers to control stereochemistry . The importance of this is underscored by a patent for a related class of compounds (3-amino-3-arylpropan-1-ols), which explicitly teaches that stereochemistry is a critical determinant of pharmacological activity [2].

Chiral Purity
Specification review
Single (S)-enantiomer; typical vendor specification ≥95% purity
Racemic mixture (50:50 S/R)
Enables stereochemical-control studies.
Batch-specific CoA required; confirm by chiral HPLC.
Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

LogP and PSA in Drug-Likeness

The physicochemical properties of (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol dictate its potential for oral bioavailability and blood-brain barrier penetration. Calculated values for this compound include a logP of 1.9082 and a polar surface area (PSA) of 46.25 Ų [1]. These values position it favorably within the 'drug-like' chemical space, as logP values between 1 and 3 and PSA values below 140 Ų are often associated with good membrane permeability [2]. The 3-fluoro substitution on the phenyl ring is crucial, as it increases lipophilicity compared to unsubstituted phenyl analogs while maintaining a moderate PSA, a balance not achievable with more polar substituents.

LogP and PSA
Class-level inference
LogP 1.91
/ PSA 46.25 Ų
Supports permeability modeling review.
Calculated values; experimental data may differ.
Lipophilicity Drug-likeness ADME

Bifunctional Amino Alcohol Scaffold

The presence of both a primary amine and a primary alcohol in (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol allows for a wide array of synthetic modifications not possible with simpler mono-functional analogs . The amine can be acylated, alkylated, or used to form amides or sulfonamides. The alcohol can be oxidized to a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used to form ethers or esters . This bifunctionality, combined with the defined stereochemistry, makes it a valuable chiral scaffold for constructing complex molecules, such as peptidomimetics or heterocyclic systems [1]. In contrast, a compound like (S)-2-Amino-2-(3-fluorophenyl)ethanol (CAS 325152-98-5), which has a shorter carbon chain, offers a different spatial arrangement and may have altered reactivity.

Bifunctional Scaffold
Class-level inference
Target: C3 backbone between amine and alcohol
Comparator: (S)-2-Amino-2-(3-fluorophenyl)ethanol, C2 backbone
Conformational flexibility may differ, influencing synthesis design.
Spatial arrangement alters reactivity profile.
Chiral Building Block Peptidomimetics Heterocycle Synthesis

(S)-3-Amino-3-(3-fluorophenyl)propan-1-ol Applications


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The defined (S)-stereochemistry of this beta-amino alcohol makes it an ideal chiral auxiliary or building block for the asymmetric synthesis of complex pharmaceutical intermediates [1]. Its bifunctional nature allows for selective derivatization at either the amine or alcohol, enabling the construction of enantiomerically pure scaffolds for drug candidates, such as those targeting neurological or metabolic pathways [2].

Peptidomimetics with Metabolic Stability

The 3-fluorophenyl group, combined with the beta-amino alcohol backbone, imparts physicochemical properties (LogP ~1.9, PSA 46.25 Ų) conducive to oral bioavailability and cell permeability [1]. This makes the compound a valuable starting material for creating peptidomimetics—molecules designed to mimic the structure and function of peptides but with improved stability and pharmacokinetic profiles [3].

Chiral Ligands for Asymmetric Catalysis

The chiral beta-amino alcohol scaffold can be readily converted into chiral ligands for asymmetric catalysis. For example, the amine and alcohol functionalities can be elaborated to form bidentate ligands (e.g., amino alcohols, diamines, or phosphine-amine ligands) for use in transition metal-catalyzed asymmetric transformations, such as hydrogenations or C-C bond-forming reactions [1]. The electronic influence of the 3-fluorophenyl group can fine-tune the ligand's properties and catalytic activity [2].

Fluorine-18 PET Tracer Synthesis

The presence of a fluorine atom on the aromatic ring opens the possibility for isotopic labeling with fluorine-18 (¹⁸F), a positron-emitting radionuclide used in Positron Emission Tomography (PET) imaging [1]. This compound could serve as a precursor for the synthesis of novel PET tracers for studying biological processes or disease states, leveraging the compound's favorable drug-like properties [2].

Application
Selection Property
Validation Focus
Asymmetric chiral intermediate synthesis
Stereochemical purity (S-enantiomer)
Enantiomeric excess and chiral HPLC identity
Peptidomimetic design and synthesis
Calculated LogP and PSA parameters
Cell permeability and metabolic stability assays
Chiral ligand development for catalysis
Bifunctional amine-alcohol scaffold
Ligand activity and selectivity screening
Fluorine-18 PET tracer precursor
Aromatic fluorine for radiofluorination
Radiochemical yield and imaging studies

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